molecular formula C21H20ClNO2 B11463222 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide

Cat. No.: B11463222
M. Wt: 353.8 g/mol
InChI Key: IBYABUJBGPCLCV-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable diene in the presence of an acid catalyst to form the furan ring.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, where the furan ring is reacted with 4-chlorobenzyl chloride in the presence of a base.

    Amidation: The final step involves the amidation of the substituted furan ring with 2-ethylphenylamine to form the propanamide moiety. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan ring and chlorophenyl group but differs in the functional group attached to the furan ring.

    3-[5-(4-chlorophenyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of the propanamide moiety.

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its propanamide moiety, in particular, contributes to its potential as a pharmacophore and its versatility in chemical reactions.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-2-15-5-3-4-6-19(15)23-21(24)14-12-18-11-13-20(25-18)16-7-9-17(22)10-8-16/h3-11,13H,2,12,14H2,1H3,(H,23,24)

InChI Key

IBYABUJBGPCLCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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